molecular formula C18H19N3O3 B12417421 HbF inducer-1

HbF inducer-1

Cat. No.: B12417421
M. Wt: 325.4 g/mol
InChI Key: IUWTWZMRWOKWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HbF inducer-1 is a compound that has garnered significant attention in the field of hematology due to its ability to induce the production of fetal hemoglobin (HbF). Fetal hemoglobin is a form of hemoglobin that is predominantly produced during fetal development and has a higher affinity for oxygen compared to adult hemoglobin. The induction of HbF is particularly beneficial for patients with beta-hemoglobinopathies, such as beta-thalassemia and sickle cell disease, as it can ameliorate the clinical symptoms associated with these disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HbF inducer-1 involves several steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically begins with the preparation of a precursor compound, which undergoes a series of chemical reactions to yield the final product. Common reaction conditions include controlled temperature, pressure, and pH levels to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in larger quantities. This requires the use of industrial-scale reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product. The production process is optimized to maximize yield and minimize waste, making it economically viable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: HbF inducer-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound to enhance its efficacy and stability .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the reactions involving this compound include derivatives with enhanced biological activity and stability. These derivatives are further tested for their efficacy in inducing HbF production and their potential therapeutic applications .

Scientific Research Applications

HbF inducer-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of HbF induction and to develop new synthetic methodologies. In biology, it is used to investigate the regulation of hemoglobin production and to identify potential therapeutic targets for beta-hemoglobinopathies .

In medicine, this compound is being explored as a potential therapeutic agent for the treatment of beta-thalassemia and sickle cell disease. Clinical studies have shown that it can significantly increase HbF levels in patients, leading to improved clinical outcomes . In industry, this compound is used in the development of new drugs and therapies for hemoglobinopathies, as well as in the production of diagnostic tools and assays .

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-(2-acetyl-2-azaspiro[3.3]heptan-6-yl)-3-phenyl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C18H19N3O3/c1-12(22)21-10-18(11-21)8-14(9-18)19-17(23)16-7-15(20-24-16)13-5-3-2-4-6-13/h2-7,14H,8-11H2,1H3,(H,19,23)

InChI Key

IUWTWZMRWOKWGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2(C1)CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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